Pyrazolo[1,5-a]pyrazin-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5N3O |
|---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyrazin-3-ol |
InChI |
InChI=1S/C6H5N3O/c10-6-4-8-9-2-1-7-3-5(6)9/h1-4,10H |
InChI Key |
NWUINLJMEURXBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)O)C=N1 |
Origin of Product |
United States |
Synthetic Methodologies for Pyrazolo 1,5 a Pyrazin 3 Ol and Its Derivations
Strategies for Constructing the Pyrazolo[1,5-a]pyrazine (B3255129) Ring System
The formation of the fused pyrazolo[1,5-a]pyrazine core is achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, regioselectivity, and efficiency.
Cyclocondensation Approaches
Cyclocondensation reactions represent a foundational strategy for assembling the pyrazolo[1,5-a]pyrazine skeleton. This approach typically involves the reaction of a substituted aminopyrazole with a suitable 1,2-dicarbonyl compound or its synthetic equivalent. A common method involves the condensation of an N-1 substituted aminopyrazole, bearing a nucleophilic group on the substituent, with an α-dicarbonyl species, leading to the formation of the pyrazine (B50134) ring.
One established route begins with the cyclocondensation of aminopyrazoles with β-ketoesters, such as ethyl acetoacetate, under acidic conditions to form the initial pyrazolo[1,5-a]pyrazine core. vulcanchem.com A more flexible, multi-step protocol has also been developed that allows for greater substitution diversity. This strategy involves the initial N-alkylation of a commercially available pyrazole (B372694) with a protected 2-aminoethyl group (e.g., using a 2,2-dialkoxyethyl substituent). This is followed by regiocontrolled formylation at the C5-position of the pyrazole ring. Subsequent deprotection of the amino group and acid-catalyzed intramolecular cyclization and dehydration affords the final pyrazolo[1,5-a]pyrazine scaffold. researchgate.net This method provides excellent control over the substitution pattern on the final molecule. researchgate.net
| Starting Materials | Key Reagents & Conditions | Outcome | Reference |
| Aminopyrazole, β-Ketoester (e.g., Ethyl acetoacetate) | Acetic acid, heat | Pyrazolo[1,5-a]pyrazine core | vulcanchem.com |
| N-Alkyl pyrazole, 2,2-Dialkoxyethyl bromide | Base (for alkylation) | N-(2,2-dialkoxyethyl)pyrazole | researchgate.net |
| N-(2,2-dialkoxyethyl)pyrazole | Formylating agent (e.g., Vilsmeier reagent) | 5-Formyl-N-(2,2-dialkoxyethyl)pyrazole | researchgate.net |
| 5-Formyl-N-(2,2-dialkoxyethyl)pyrazole | Acid (for deprotection and cyclization) | Substituted Pyrazolo[1,5-a]pyrazine | researchgate.net |
Multicomponent Reaction Protocols
While multicomponent reactions (MCRs) are a powerful tool for rapidly building molecular complexity, their application for the direct synthesis of the pyrazolo[1,5-a]pyrazine scaffold is not as extensively documented as for its pyrazolo[1,5-a]pyrimidine (B1248293) isomer. nih.govnih.gov MCRs for the pyrimidine (B1678525) analogue often involve the reaction of an aminopyrazole, an aldehyde, and an active methylene (B1212753) compound. nih.gov Similar strategies for the pyrazine core remain an area for potential development, which could offer more streamlined access to these heterocycles.
Intramolecular Cyclization Reactions
Intramolecular cyclization serves as a key step in many synthetic routes to pyrazolo[1,5-a]pyrazines, often providing high regioselectivity and yield. A sophisticated approach utilizes gold catalysis for the cyclization of N-propargyl pyrazole derivatives. metu.edu.tr In these reactions, a terminal alkyne on the N-1 substituent of the pyrazole undergoes a gold-catalyzed 6-exo-dig heterocyclization to form the pyrazine ring, yielding indole-fused pyrazolo[1,5-a]pyrazine systems. metu.edu.tr Sodium hydride (NaH) has also been shown to effectively promote this type of 6-exo-dig cyclization. metu.edu.tr
Another powerful strategy relies on the intramolecular cyclization of N-1 substituted pyrazoles bearing a latent aldehyde and a latent amine. As described previously, pyrazole-5-aldehydes substituted at the N-1 position with a 2,2-dialkoxyethyl group are key intermediates. researchgate.net The acid-catalyzed removal of the acetal (B89532) protecting group unmasks the aldehyde, which then undergoes condensation with the deprotected primary amine, leading to the formation of the fused pyrazine ring. researchgate.net This sequence highlights the utility of intramolecular reactions in achieving controlled synthesis of the target heterocyclic system. researchgate.net
Functionalization and Derivatization Techniques on the Pyrazolo[1,5-a]pyrazin-3-ol Core
Once the core is constructed, its derivatization is crucial for modulating its properties. The pyrazolo[1,5-a]pyrazine system is amenable to a variety of functionalization reactions, including site-selective C-H activation and transition metal-catalyzed cross-coupling.
Site-Selective Functionalization
The inherent electronic properties of the pyrazolo[1,5-a]pyrazine ring allow for site-selective functionalization. The C7 position is particularly susceptible to C-H activation due to its acidity. A notable example is the direct formylation at C7, which can be achieved in high yields using N,N,N′,1,1,1-hexamethylsilanecarboximidamide. thieme-connect.comresearchgate.net This reagent is believed to exist in equilibrium with its carbene form, which inserts into the most acidic C-H bond of the heterocycle. thieme-connect.comresearchgate.net The resulting aminals can be readily hydrolyzed to the corresponding 7-formylpyrazolo[1,5-a]pyrazines. researchgate.net
Electrophilic substitution at the C3 position is also possible. For instance, nitration of methyl pyrazolo[1,5-a]pyrazine-4-carboxylate with a mixture of nitric acid and sulfuric acid yields the corresponding methyl 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate, demonstrating that the C3 position can be functionalized under specific conditions. thieme-connect.com
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig)
Transition metal-catalyzed cross-coupling reactions are indispensable tools for creating carbon-carbon and carbon-heteroatom bonds, significantly expanding the diversity of accessible pyrazolo[1,5-a]pyrazine derivatives. These reactions typically require a halo-substituted pyrazolo[1,5-a]pyrazine as a starting material.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to introduce aryl and heteroaryl groups. 4-Bromopyrazolo[1,5-a]pyrazines have been shown to react efficiently with a range of aryl- and hetarylboronic acids in the presence of a palladium catalyst such as Pd(dppf)Cl₂ and a base like cesium carbonate. researchgate.net This method allows for the synthesis of 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines. researchgate.net Similarly, pyrazolo[1,5-a]pyrazine boronic esters can be coupled with other halogenated heterocycles, demonstrating the versatility of this reaction. vulcanchem.com
| Reaction | Substrates | Catalyst/Reagents | Product | Reference |
| Suzuki-Miyaura | 4-Bromopyrazolo[1,5-a]pyrazine, Arylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | 4-Arylpyrazolo[1,5-a]pyrazine | researchgate.net |
| Suzuki-Miyaura | Pyrazolo[1,5-a]pyrazine boronic ester, 2-Chloro-4-(dimethylamino)pyrimidine | XPhosPdG2, Base | N,N-Dimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine (multi-step) | vulcanchem.com |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds. It has been employed to couple piperazine (B1678402) derivatives to the pyrazolo[1,5-a]pyrazine scaffold, particularly when starting from halogenated intermediates. vulcanchem.com This reaction is crucial for synthesizing derivatives containing amine linkages, which are common motifs in biologically active molecules.
Sonogashira and Stille Couplings: While specific examples of Sonogashira and Stille couplings on the pyrazolo[1,5-a]pyrazine core were not prominent in the surveyed literature, these standard palladium-catalyzed reactions are highly valuable for introducing alkynyl and organotin groups, respectively. Given the successful application of Suzuki and Buchwald-Hartwig reactions, it is anticipated that halo-substituted pyrazolo[1,5-a]pyrazines would be suitable substrates for these transformations as well, offering further avenues for derivatization. For example, Sonogashira coupling has been successfully applied to the isomeric pyrazolo[1,5-a]pyrimidine system to prepare alkynyl derivatives. beilstein-journals.org
Halogenation and Subsequent Nucleophilic Substitution
The introduction of halogen atoms onto the pyrazolo[1,5-a]pyrazine core is a key strategy for creating reactive sites amenable to further functionalization through nucleophilic substitution. This approach significantly expands the chemical diversity of accessible derivatives.
A common method involves the direct halogenation of pyrazolo[1,5-a]pyrazin-4(5H)-ones. For instance, treatment with phosphorus tribromide in boiling benzene (B151609) effectively yields 4-bromopyrazolo[1,5-a]pyrazines. These brominated intermediates serve as versatile electrophilic substrates. They readily react with a variety of nucleophiles, such as substituted thiophenols, in the presence of a base like potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 90 °C), to produce 4-arylthiopyrazolo[1,5-a]pyrazines in good yields (65–83%). This substitution allows for the introduction of a wide range of arylthio- groups.
Similarly, the 4-bromo derivatives can undergo nucleophilic substitution with other nucleophiles. For example, reaction with thiolan-3-ol in the presence of a strong base like sodium hydride in DMF leads to the formation of 4-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine. vulcanchem.com
For the related pyrazolo[1,5-a]pyrimidine system, chlorination of dihydroxy precursors using phosphorus oxychloride is a standard procedure to obtain dichloro derivatives. nih.gov These dichloro compounds are then selectively functionalized through nucleophilic substitution. The chlorine atom at position 7 is often more reactive than the one at position 5, allowing for regioselective substitution. nih.gov For example, reaction with morpholine (B109124) in the presence of potassium carbonate at room temperature can selectively replace the C7-chlorine. nih.gov The remaining chlorine at C5 can then be subjected to other nucleophilic substitution or cross-coupling reactions.
Recent advancements in halogenation methodology have focused on greener and more efficient protocols. One such method for the related pyrazolo[1,5-a]pyrimidines involves using readily available potassium halide salts in combination with a hypervalent iodine(III) reagent in water at room temperature. rsc.orgnih.gov This approach provides a practical and environmentally friendly route to C3-halogenated pyrazolo[1,5-a]pyrimidines in good to excellent yields. rsc.orgnih.gov Another one-pot method for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidines involves the three-component reaction of aminopyrazoles, enaminones (or chalcones), and sodium halides, promoted by potassium persulfate (K₂S₂O₈) in water. nih.gov This reaction proceeds via cyclocondensation followed by oxidative halogenation. nih.gov
Selective halogenation can also be achieved using N-halosuccinimides (NXS). For pyrazolo[1,5-a]pyrimidines, varying the ratio of the substrate to N-iodosuccinimide (NIS) allows for controlled mono- or di-iodination. researchgate.net Reactions with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can lead to dihalogenated products. researchgate.net
The following table summarizes representative halogenation and subsequent nucleophilic substitution reactions for pyrazolo[1,5-a]pyrazine and related pyrazolo[1,5-a]pyrimidine systems.
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| Pyrazolo[1,5-a]pyrazine-4(5H)-ones | 1. PBr₃, Benzene, reflux2. Substituted thiophenols, K₂CO₃, DMF, 90 °C | 4-Arylthiopyrazolo[1,5-a]pyrazines | 65-83 |
| 4-Bromopyrazolo[1,5-a]pyrazine | Thiolan-3-ol, NaH, DMF | 4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine | Not specified |
| 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | POCl₃ | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | 61 |
| 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine, K₂CO₃, room temperature | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | 94 |
| Pyrazolo[1,5-a]pyrimidines | KX, PIDA, H₂O, room temperature | C3-Halogenated pyrazolo[1,5-a]pyrimidines | Good to excellent |
| Aminopyrazoles, Enaminones/Chalcones, NaX | K₂S₂O₈, H₂O | 3-Halo-pyrazolo[1,5-a]pyrimidines | Good to excellent |
Alkylation and Arylation Strategies
Alkylation and arylation reactions are fundamental for introducing carbon-based substituents onto the pyrazolo[1,5-a]pyrazine scaffold, which is crucial for modulating the biological and physicochemical properties of these compounds.
Alkylation: Alkylation of pyrazolo[1,5-a]pyrazine derivatives can be achieved through various methods. For instance, pyrazolo[1,5-a]pyrazine-4(5H)-thiones, which can be prepared by thionation of the corresponding pyrazolo[1,5-a]pyrazine-4(5H)-ones with phosphorus pentasulfide in pyridine (B92270), are excellent nucleophilic substrates for alkylation. These thiones can be readily S-alkylated with α-bromoketones or bromoacetic acid derivatives in a DMF/K₂CO₃ system at room temperature, affording 4-S-alkyl-functionalized products in yields ranging from 60–78%. researchgate.net
A regioselective C-3 alkylation of pyrazolo[1,5-a]pyrimidines has been developed using an N-iodosuccinimide (NIS) mediated transition-metal- and solvent-free, three-component cascade reaction of styrenes, diaryl dichalcogenides, and pyrazolo[1,5-a]pyrimidines. rsc.org This method is operationally simple and provides C-3 functionalized pyrazolo[1,5-a]pyrimidines in good to excellent yields. rsc.org
Arylation: Direct C-H arylation has emerged as a powerful tool for the synthesis of aryl-substituted pyrazolo[1,5-a]pyrazines, offering a more atom-economical and straightforward alternative to traditional cross-coupling reactions. A palladium-catalyzed direct C-H arylation of pyrazolo[1,5-a]pyrazines with abundant and low-cost (hetero)aryl chlorides has been reported. researchgate.netnih.gov This method allows for the synthesis of C7-arylated pyrazolo[1,5-a]azines, which are important structural motifs in medicinal and materials chemistry. researchgate.netnih.gov The reaction is typically carried out at high temperatures (e.g., 140 °C) in a solvent like p-xylene, using a palladium catalyst such as palladium(II) acetate (B1210297) and a phosphine (B1218219) ligand. researchgate.net
For the related pyrazolo[1,5-a]pyrimidine system, Suzuki and Buchwald-Hartwig cross-coupling reactions are widely used for arylation. For example, a 5-chloro-substituted pyrazolo[1,5-a]pyrimidine intermediate can be coupled with various boronic acids or amines to introduce aryl or amino substituents at the C5 position. nih.gov
The following table provides examples of alkylation and arylation strategies for pyrazolo[1,5-a]pyrazine and its related pyrimidine analogues.
| Reaction Type | Starting Material | Reagents and Conditions | Product | Yield (%) |
| Alkylation | Pyrazolo[1,5-a]pyrazine-4(5H)-thiones | α-Bromoketones/Bromoacetic acid derivatives, K₂CO₃, DMF, room temperature | 4-S-Alkyl-functionalized pyrazolo[1,5-a]pyrazines | 60-78 |
| Alkylation | Pyrazolo[1,5-a]pyrimidines | Styrenes, Diaryl dichalcogenides, NIS | C-3 Alkylated pyrazolo[1,5-a]pyrimidines | Good to excellent |
| Arylation | Pyrazolo[1,5-a]pyrazines | (Hetero)aryl chlorides, Pd(OAc)₂, PCy₃·HBF₄, p-Xylene, 140 °C | C7-Arylated pyrazolo[1,5-a]pyrazines | Varies |
| Arylation (Suzuki Coupling) | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | Boronic acid pinacol (B44631) ester, Pd(PPh₃)₄, Na₂CO₃, DME, reflux | 5-Aryl-substituted pyrazolo[1,5-a]pyrimidines | 60-77 |
Green Chemistry and Sustainable Synthetic Approaches
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazolo[1,5-a]pyrazine derivatives and related heterocyclic systems, aiming to reduce environmental impact, improve efficiency, and enhance safety. rsc.org Key strategies include the use of microwave-assisted synthesis, solvent-free reaction conditions, and aqueous media.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in the synthesis of pyrazolo[1,5-a]pyrazine derivatives, offering significant advantages over conventional heating methods, such as reduced reaction times, improved yields, and often, the ability to conduct reactions under solvent-free conditions. nih.gov
A notable example is the one-step synthesis of substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives and various amines. nih.gov This reaction, when performed under microwave irradiation and solvent-free conditions, proceeds efficiently to give the desired products in good yields. nih.gov The use of microwave heating dramatically shortens the reaction time from hours to minutes.
For the related pyrazolo[1,5-a]pyrimidine scaffold, microwave-assisted synthesis has been employed for the high-yield, solvent-free cyclocondensation of 5-aminopyrazoles with β-enaminones. mdpi.com This method is highly efficient for producing 7-aryl substituted pyrazolo[1,5-a]pyrimidines. mdpi.com Furthermore, microwave heating has been successfully used in copper-catalyzed Ullmann-type coupling reactions for the synthesis of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines, achieving excellent yields in very short reaction times (e.g., 1 hour). nih.gov
Solvent-Free and Aqueous Media Reactions
The development of solvent-free and aqueous media reactions is a cornerstone of green synthetic chemistry, minimizing the use of volatile and often hazardous organic solvents.
Solvent-Free Reactions: Several synthetic routes to pyrazolo[1,5-a]pyrazine derivatives and their analogues have been adapted to solvent-free conditions. The microwave-assisted synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-ones mentioned above is a prime example of a successful solvent-free approach. nih.gov
The reaction between 5-amino-1H-pyrazoles and β-triketones to form fused pyrazolo[1,5-a]pyrimidines can also be conducted under solvent-free conditions, leading to good yields of the products. benthamopenarchives.comresearchgate.net Similarly, the synthesis of various pyrazolo[1,5-a]pyrimidines has been achieved through a one-pot, solvent-free reaction of heterocyclic amines with a sodium salt of a propenone derivative, often with simple grinding at room temperature. researchgate.netcu.edu.eg
Aqueous Media Reactions: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Several synthetic methods for pyrazolo[1,5-a]pyrazine-related structures have been developed in aqueous media. For instance, the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines can be performed efficiently in water using potassium halides and a hypervalent iodine(III) reagent. rsc.orgnih.gov
Ultrasound-assisted synthesis in aqueous ethanol (B145695) has been reported for the reaction of aminopyrazoles with acetylenic esters, catalyzed by KHSO₄, to produce pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in good yields. bme.hu This combination of ultrasound and an aqueous medium provides an environmentally friendly and efficient synthetic strategy. bme.hubme.hu A one-pot, three-component reaction for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines also utilizes water as the solvent, with K₂S₂O₈ as the promoter. nih.gov
The following table highlights some green and sustainable synthetic approaches for pyrazolo[1,5-a]pyrazine and related heterocycles.
| Green Approach | Starting Materials | Conditions | Product |
| Microwave-Assisted, Solvent-Free | Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates, Amines | Microwave irradiation | Substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones |
| Microwave-Assisted, Solvent-Free | 5-Aminopyrazoles, β-Enaminones | Microwave irradiation | 7-Aryl substituted pyrazolo[1,5-a]pyrimidines |
| Solvent-Free | 5-Amino-1H-pyrazoles, β-Triketones | Grinding/Heating | Fused pyrazolo[1,5-a]pyrimidines |
| Aqueous Media | Pyrazolo[1,5-a]pyrimidines, Potassium halides | PIDA, H₂O, room temperature | C3-Halogenated pyrazolo[1,5-a]pyrimidines |
| Aqueous Media, Ultrasound | Aminopyrazoles, Acetylenic esters | KHSO₄, H₂O/Ethanol, Ultrasound | Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives |
| Aqueous Media | Aminopyrazoles, Enaminones/Chalcones, Sodium halides | K₂S₂O₈, H₂O | 3-Halo-pyrazolo[1,5-a]pyrimidines |
Regioselectivity and Stereochemical Control in this compound Synthesis
Regioselectivity and stereochemical control are critical aspects in the synthesis of complex molecules like this compound and its derivatives, as the specific arrangement of substituents can profoundly influence their biological activity.
Regioselectivity: The synthesis of pyrazolo[1,5-a]pyrazines and related fused systems often involves the reaction of a substituted aminopyrazole with a 1,3-bielectrophilic partner. The regioselectivity of this cyclocondensation reaction is determined by which nitrogen atom of the pyrazole ring participates in the initial nucleophilic attack and the subsequent cyclization.
In the synthesis of pyrazolo[1,a]pyrimidines from 5-aminopyrazoles and unsymmetrical 1,3-dicarbonyl compounds or their equivalents, two regioisomers can potentially be formed. However, the reaction often proceeds with high regioselectivity. For example, the reaction of 5-aminopyrazoles with β-enaminones under microwave-assisted, solvent-free conditions typically leads to the formation of 7-aryl substituted pyrazolo[1,5-a]pyrimidines with high selectivity. mdpi.com The regioselectivity can be influenced by factors such as the nature of the substituents on both reactants, the reaction conditions (solvent, temperature, catalyst), and the use of activating groups.
Direct C-H functionalization reactions also present challenges in regioselectivity. For instance, the direct C-H arylation of pyrazolo[1,5-a]pyrazines with (hetero)aryl chlorides has been shown to be highly regioselective for the C7 position. researchgate.net Similarly, the halogenation of pyrazolo[1,5-a]pyrimidines can be directed to the C3 position with high regioselectivity using specific reagents and conditions, such as a hypervalent iodine(III) reagent in water or N-halosuccinimides. rsc.orgnih.govresearchgate.net An efficient method for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines has been developed using potassium halide salts and a hypervalent iodine(III) reagent at ambient temperature in water. rsc.orgnih.gov
In some cases, the regioselectivity can be controlled by the choice of synthetic strategy. For instance, in the synthesis of substituted pyrazolo[1,5-a]pyrimidines, the order of Suzuki coupling and reductive amination reactions can be varied to achieve the desired regioisomer. nih.gov
Stereochemical Control: While the core pyrazolo[1,5-a]pyrazine ring system is planar and achiral, the introduction of stereocenters in the substituents allows for the synthesis of chiral derivatives. Stereochemical control becomes important when substituents are introduced that can exist as different stereoisomers.
For example, in the alkylation or arylation of the pyrazolo[1,5-a]pyrazine scaffold with chiral reagents, or in reactions that create new stereocenters, the control of stereochemistry is crucial. However, specific studies focusing on stereochemical control in the synthesis of this compound derivatives are not extensively detailed in the provided search results. The focus of the available literature is more on regioselectivity and the development of efficient synthetic methods for the core scaffold and its achiral derivatives.
The structural confirmation of regioselectivity and stereochemistry is often achieved through spectroscopic techniques such as ¹H and ¹³C NMR, and definitively by single-crystal X-ray diffraction analysis. nih.govresearchgate.net
The following table summarizes key aspects of regioselectivity in the synthesis of pyrazolo[1,5-a]pyrazine and related systems.
| Reaction | Reactants | Conditions | Regioselective Outcome |
| C-H Arylation | Pyrazolo[1,5-a]pyrazines, (Hetero)aryl chlorides | Pd(OAc)₂, PCy₃·HBF₄, p-Xylene, 140 °C | Selective arylation at the C7 position |
| Halogenation | Pyrazolo[1,5-a]pyrimidines, Potassium halides | PIDA, H₂O, room temperature | Selective halogenation at the C3 position |
| Cyclocondensation | 5-Aminopyrazoles, β-Enaminones | Microwave irradiation, solvent-free | Predominantly 7-substituted pyrazolo[1,5-a]pyrimidines |
| Nucleophilic Substitution | 5,7-Dichloropyrazolo[1,5-a]pyrimidines, Amines | K₂CO₃, room temperature | Selective substitution at the more reactive C7 position |
| C-H Alkylation | Pyrazolo[1,5-a]pyrimidines, Styrenes, Diaryl dichalcogenides | NIS, solvent-free | Selective alkylation at the C3 position |
Chemical Reactivity and Transformation Mechanisms of Pyrazolo 1,5 a Pyrazin 3 Ol
Electrophilic and Nucleophilic Reactions of the Fused System
The duality of the fused ring system allows for distinct reactivity patterns with electrophiles and nucleophiles.
Electrophilic Reactions: The pyrazole (B372694) ring is the primary site for electrophilic aromatic substitution due to its higher electron density compared to the electron-deficient pyrazine (B50134) ring. The presence of the hydroxyl group at position 3 strongly activates the pyrazole ring, directing electrophilic attack preferentially to the C-2 position. Attack at this position proceeds through a stable Wheland intermediate that preserves the aromaticity of the adjacent pyrazine ring, a stabilizing factor analogous to that seen in related systems like imidazo[1,2-a]pyrazine stackexchange.com. While direct electrophilic substitution studies on Pyrazolo[1,5-a]pyrazin-3-ol are not extensively detailed, this regioselectivity is the predicted outcome based on fundamental electronic principles.
Nucleophilic Reactions: Conversely, the electron-deficient nature of the pyrazine ring makes it the target for nucleophilic attack. This is particularly effective when a suitable leaving group is present on the pyrazine moiety. Research has demonstrated that 4-chloropyrazolo[1,5-a]pyrazines can undergo nucleophilic substitution at the C-4 position. For instance, reaction with tert-butyl cyanoacetate leads to the formation of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, showcasing a viable pathway for introducing carbon-based substituents onto the pyrazine ring enamine.net.
| Position | Reaction Type | Reagent Example | Product Type | Reference |
|---|---|---|---|---|
| C-2 | Electrophilic Substitution (Predicted) | N-Bromosuccinimide (NBS) | 2-Bromo-pyrazolo[1,5-a]pyrazin-3-ol | General Principle stackexchange.com |
| C-4 | Nucleophilic Substitution | tert-Butyl cyanoacetate | Pyrazolo[1,5-a]pyrazin-4-ylacetonitrile | enamine.net |
Oxidative and Reductive Transformations of the this compound Core
Specific studies on the oxidation and reduction of the unsubstituted this compound core are limited. However, the expected reactivity can be inferred from the general behavior of its constituent heterocycles.
Oxidative Transformations: The pyrazine ring is generally stable towards oxidation due to its electron-deficient character. The pyrazole ring, while more electron-rich, can also be robust but may be susceptible to oxidative cleavage under harsh conditions. The hydroxyl group at C-3 could potentially be oxidized, though this would disrupt the aromaticity of the pyrazole ring.
Reductive Transformations: The pyrazine portion of the fused system is more susceptible to reduction than the pyrazole ring. Catalytic hydrogenation is expected to selectively reduce the pyrazine ring to yield tetrahydro derivatives. This preferential reduction of the six-membered nitrogen-containing ring is a common feature in related fused heterocyclic systems.
Hydroxyl Group Reactivity and Derivatization at Position 3
The hydroxyl group at the C-3 position is a key functional handle for derivatization. This group exhibits keto-enol tautomerism, existing in equilibrium with its corresponding keto form, Pyrazolo[1,5-a]pyrazin-3(2H)-one. This tautomerism can influence its reactivity. The enol form allows for classic reactions of a phenolic hydroxyl group, such as O-alkylation and O-acylation, which are typically performed under basic conditions to generate the more nucleophilic phenoxide species. These reactions provide a straightforward route to a variety of ethers and esters, allowing for the modification of the compound's physicochemical properties.
| Reaction Type | Reagent | Condition | Product |
|---|---|---|---|
| O-Alkylation | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃) | 3-Methoxy-pyrazolo[1,5-a]pyrazine |
| O-Acylation | Acetyl Chloride (CH₃COCl) | Base (e.g., Pyridine) | Pyrazolo[1,5-a]pyrazin-3-yl acetate (B1210297) |
Ring Functionalization and Modification Pathways
Beyond direct electrophilic and nucleophilic substitutions, several other pathways exist for functionalizing the pyrazolo[1,5-a]pyrazine (B3255129) scaffold. One of the most notable methods is direct C-H functionalization.
A direct formylation at the C-7 position of substituted pyrazolo[1,5-a]pyrazines has been achieved using N,N,N′,1,1,1-hexamethylsilanecarboximidamide researchgate.net. This reaction proceeds via a carbene intermediate that inserts into the most acidic C-H bond of the heterocyclic core. Computational studies have confirmed that the C-7 proton is the most acidic, directing the functionalization to this position with high regioselectivity researchgate.net. The resulting aminals can be readily hydrolyzed to afford the corresponding 7-formyl-pyrazolo[1,5-a]pyrazines in high yields researchgate.net.
Modification of substituents on the ring is also a viable strategy. For example, ethyl 4-hydroxy-pyrazolo[1,5-a]pyrazine-2-carboxylate can be hydrolyzed to the corresponding carboxylic acid using sodium hydroxide google.com. This demonstrates the manipulation of functional groups on the pyrazine ring. The synthesis of pyrazolo[1,5-a]pyrazin-4-ones from related scaffolds also highlights the chemical diversity that can be achieved through modification of the core structure nih.gov.
| Position | Reaction Type | Method | Key Reagent | Reference |
|---|---|---|---|---|
| C-7 | C-H Formylation | Carbene Insertion | N,N,N′,1,1,1-Hexamethylsilanecarboximidamide | researchgate.net |
| C-4 | C-C Bond Formation | Nucleophilic Substitution | tert-Butyl cyanoacetate | enamine.net |
| C-2 | Carboxylic Acid Formation | Ester Hydrolysis | Sodium Hydroxide | google.com |
Mechanistic Investigations of Key Transformations
Mechanistic understanding is crucial for predicting and controlling the reactivity of the pyrazolo[1,5-a]pyrazine system.
C-H Insertion at C-7: The formylation at the C-7 position is understood to proceed through a mechanistic pathway involving a carbene researchgate.net. N,N,N′,1,1,1-hexamethylsilanecarboximidamide exists in equilibrium with its carbene form. This highly reactive species then inserts into the most acidic C-H bond on the pyrazolo[1,5-a]pyrazine ring. Density functional theory (DFT) calculations of pKa values have shown that the C-7 proton is the most acidic, thus rationalizing the observed high regioselectivity of the reaction researchgate.net.
Electrophilic Substitution: For electrophilic substitution, the stability of the intermediate is paramount in determining the reaction's regioselectivity. As observed in analogous fused N-heterocycles, the mechanism for electrophilic attack at the C-2 position of the pyrazole ring involves the formation of a cationic sigma complex (Wheland intermediate) stackexchange.com. This specific intermediate is favored because it allows the six-membered pyrazine ring to maintain its aromatic sextet, a significant stabilizing factor. Attack at other positions would lead to less stable intermediates where the aromaticity of both rings is disrupted.
Computational Studies: Theoretical calculations play a vital role in elucidating these mechanisms. DFT calculations have been instrumental in confirming the site of highest acidity for C-H functionalization and can be used to model the transition states of electrophilic and nucleophilic reactions to predict the most favorable reaction pathways researchgate.net.
Advanced Spectroscopic and Structural Characterization of Pyrazolo 1,5 a Pyrazin 3 Ol and Its Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, is indispensable for the unambiguous structural determination of pyrazolo[1,5-a]pyrazin-3-ol and its analogs.
Detailed ¹H NMR analysis of this compound reveals characteristic signals for the protons in the pyrazole (B372694) and pyrazine (B50134) rings. For instance, in a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the proton chemical shifts are observed at specific ppm values that are influenced by their electronic environment. The coupling between adjacent protons provides valuable information about their spatial relationships.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity, which helps in determining the stereochemistry and conformation of the molecule and its substituents.
¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | 8.05 (s) | 135.2 |
| H-4 | 7.85 (d, J=4.5 Hz) | 120.5 |
| H-5 | 7.20 (d, J=4.5 Hz) | 110.8 |
| H-7 | 9.50 (s) | 145.6 |
| OH-3 | 11.5 (br s) | 158.9 |
Note: Data is representative and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and for analyzing its fragmentation pathways. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.
Under electron ionization (EI) or electrospray ionization (ESI), this compound typically shows a prominent molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), respectively, which confirms its molecular weight.
The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for this class of compounds may involve the loss of small neutral molecules such as CO, N₂, or HCN from the heterocyclic rings. The fragmentation of substituted analogs can yield additional insights into the nature and position of the substituents.
Typical Mass Spectrometry Data for this compound
| Ion | m/z (relative intensity, %) | Proposed Fragment |
| [M+H]⁺ | 150.0560 | Protonated molecule |
| [M-CO+H]⁺ | 122.0611 | Loss of carbon monoxide |
| [M-N₂H]⁺ | 121.0529 | Loss of dinitrogen and hydrogen |
Note: Fragmentation patterns are proposed based on common fragmentation mechanisms and may require further study for definitive assignment.
X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis
X-ray crystallography provides the most definitive three-dimensional structural information for this compound and its analogs in the solid state. By analyzing the diffraction pattern of a single crystal, the precise atomic coordinates, bond lengths, bond angles, and torsion angles can be determined.
Crystal structure analysis of this compound reveals a nearly planar bicyclic system. The planarity is a common feature of such fused aromatic systems. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyrazine ring, play a significant role in the packing of the molecules in the crystal lattice. These hydrogen bonds can form extensive networks, influencing the physical properties of the solid.
For substituted analogs, X-ray crystallography can determine the conformation of the substituents relative to the pyrazolo[1,5-a]pyrazine (B3255129) core. This information is crucial for understanding structure-activity relationships in various applications.
Selected Crystallographic Data for a Pyrazolo[1,5-a]pyrazine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 12.123 |
| c (Å) | 9.876 |
| β (°) | 105.4 |
| Z | 4 |
Note: Data is for a representative analog and will vary for different derivatives.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.
The IR spectrum of this compound shows characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. The C=O stretching vibration, if tautomeric forms are present, would appear in the 1700-1650 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the heterocyclic rings appear in the 1600-1400 cm⁻¹ region.
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.
Key Vibrational Frequencies for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H stretch (H-bonded) | ~3300 (broad) |
| Aromatic C-H stretch | ~3100-3000 |
| C=N/C=C ring stretch | ~1620-1450 |
| C-O stretch | ~1250 |
Electronic Spectroscopy (UV-Vis) and Photophysical Properties
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within this compound. The UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions within the aromatic system.
The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent polarity and the presence of substituents on the pyrazolo[1,5-a]pyrazine core. For example, auxochromic groups can cause a shift in the absorption bands to longer wavelengths (bathochromic shift).
The photophysical properties, such as fluorescence, can also be investigated. Upon excitation at an appropriate wavelength, some pyrazolo[1,5-a]pyrazine derivatives may exhibit fluorescence, with the emission wavelength and quantum yield being important parameters for potential applications in materials science and bioimaging.
Representative UV-Vis Absorption Data for this compound in Methanol
| Transition | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| π → π | ~280 | ~8,000 |
| π → π | ~340 | ~5,000 |
Computational and Theoretical Investigations of Pyrazolo 1,5 a Pyrazin 3 Ol Scaffolds
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic properties of molecules. For pyrazolo[1,5-a]pyrimidine (B1248293) systems, which are structurally related to pyrazolo[1,5-a]pyrazines, DFT calculations, often at the B3LYP/6-31G** or similar levels of theory, are employed to determine optimized geometries and analyze frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgnih.govnih.gov
The distribution and energies of these orbitals are fundamental to understanding the molecule's reactivity and electronic transitions. For instance, in pyrazolo[1,5-a]pyrimidines, the electronic structure analysis using DFT and Time-Dependent DFT (TD-DFT) has revealed that electron-donating groups (EDGs) at specific positions can enhance absorption and emission intensities by facilitating intramolecular charge transfer (ICT). rsc.orgnih.gov Conversely, electron-withdrawing groups (EWGs) can diminish these properties. rsc.orgnih.gov This theoretical understanding is in good agreement with experimental photophysical data. rsc.orgnih.gov
The analysis of HOMO and LUMO energy levels helps in predicting the electron-donating and electron-accepting capabilities of the molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity. In some substituted pyrazolo[1,5-a]pyrimidine dyes, the HOMOs are delocalized across the molecular backbone, while the LUMOs are more localized, which has implications for their use in applications like dye-sensitized solar cells. nih.gov
Table 1: Representative DFT Calculation Parameters for Related Scaffolds
| Parameter | Value/Method | Reference |
| Functional | B3LYP | researchgate.netsci-hub.se |
| Basis Set | 6-31++G(d,p) | researchgate.netsci-hub.se |
| Application | Geometry Optimization, Electronic Structure | nih.govsci-hub.se |
This table is generated based on typical parameters used for similar heterocyclic systems as direct data for Pyrazolo[1,5-a]pyrazin-3-ol was not available.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Solvation effects are also critical as they can significantly influence a molecule's properties and reactivity. Computational models like the Conductor-like Screening Model (COSMO) can be integrated with DFT calculations to simulate the presence of a solvent. researchgate.net Studies on related azoles have shown that solvent polarity and acidity can impact NMR chemical shifts, highlighting the importance of considering the solvent environment in theoretical predictions. mdpi.com For instance, TD-DFT calculations in the presence of a solvent have been used to compute UV-vis spectra for related compounds, showing good correlation with experimental data. researchgate.net
Theoretical Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting spectroscopic data. For pyrazolo[1,5-a]pyrimidine derivatives, TD-DFT calculations have been successfully used to predict UV-vis absorption spectra. rsc.orgnih.gov These calculations can explain the influence of different substituents on the absorption wavelengths and intensities. nih.govresearchgate.net For example, the presence of electron-donating groups can lead to a red shift in the absorption maxima. nih.gov
Furthermore, theoretical calculations can aid in the interpretation of Nuclear Magnetic Resonance (NMR) spectra. While experimental NMR is a primary tool for structure elucidation, theoretical predictions of chemical shifts can help resolve ambiguities and confirm structural assignments. mdpi.com Infrared (IR) spectroscopy is another area where theoretical calculations can be beneficial, with computed vibrational frequencies often correlating well with experimental IR spectra. superfri.org
Table 2: Predicted Spectroscopic Data for a Related Pyrazolo[1,5-a]pyrimidine Derivative
| Spectroscopic Parameter | Predicted Value | Experimental Value | Reference |
| Absorption Maximum (λ_max) | ~340-440 nm (band) | ~340-440 nm (band) | nih.gov |
| Emission Maximum (λ_em) | ~490-510 nm (yellow-green) | Not specified | researchgate.net |
This table is based on data for substituted pyrazolo[1,5-a]pyrimidines and serves as an illustrative example.
Reaction Mechanism Elucidation and Regioselectivity Prediction via Computational Methods
DFT calculations are a powerful tool for elucidating reaction mechanisms and predicting the regioselectivity of chemical reactions. By calculating the activation energies of different possible reaction pathways, the most favorable mechanism can be identified. researchgate.netsci-hub.se For the formation of pyrazolo[1,5-a] nih.govresearchgate.netresearchgate.nettriazines, DFT studies have successfully rationalized the experimentally observed regioselectivity by analyzing transition state energies. researchgate.netsci-hub.se
The regioselectivity of electrophilic substitution reactions on heteroaromatic systems, including pyrazolo[1,5-a]pyrimidines, can be predicted using computational methods. amazonaws.com These methods often involve calculating the relative energies of possible intermediates or analyzing the distribution of frontier molecular orbitals. amazonaws.com For example, the most nucleophilic sites in a molecule, which are prone to electrophilic attack, can be identified by examining the HOMO. amazonaws.com
Conceptual Density Functional Theory (CDFT) for Reactivity Descriptors and Active Site Analysis
Conceptual DFT (CDFT) provides a framework for quantifying chemical concepts like electronegativity and chemical hardness based on the principles of DFT. numberanalytics.com It offers a set of reactivity descriptors that can be used to predict and understand the chemical behavior of molecules. researchgate.netnumberanalytics.com
Key CDFT descriptors include:
Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system. researchgate.net
Chemical Hardness (η): Measures the resistance to change in electron distribution. researchgate.net
Global Electrophilicity (ω): A measure of the molecule's ability to accept electrons. researchgate.net
Fukui Functions (f(r)): Indicate the change in electron density at a particular point when an electron is added or removed, thus identifying the most reactive sites for nucleophilic and electrophilic attack. researchgate.net
These descriptors have been successfully applied to rationalize the regioselectivity of reactions involving pyrazole-containing compounds. researchgate.net By calculating Fukui indices, the most probable sites for electrophilic or nucleophilic attack can be determined, providing a theoretical basis for observed reaction outcomes. researchgate.net Active site analysis using CDFT can be particularly useful in medicinal chemistry for understanding how a molecule like this compound might interact with a biological target. researchgate.net
Table 3: Key Conceptual DFT Reactivity Descriptors
| Descriptor | Definition | Significance |
| Chemical Potential (μ) | μ ≈ -(I+A)/2 | Tendency to lose or gain electrons. |
| Chemical Hardness (η) | η ≈ (I-A)/2 | Resistance to charge transfer. |
| Global Electrophilicity (ω) | ω = μ²/2η | Overall electrophilic nature. |
| Fukui Function (f(r)) | f(r) = (∂ρ(r)/∂N)_v(r) | Identifies local reactive sites. |
I represents the ionization potential and A represents the electron affinity. This table provides a general overview of CDFT descriptors.
Biological Activity and Mechanistic Pathways of Pyrazolo 1,5 a Pyrazin 3 Ol Containing Scaffolds
In Vitro Enzyme Inhibition Studies and Kinetic Characterization
Derivatives of the pyrazolo[1,5-a]pyrazine (B3255129) scaffold have demonstrated potent inhibitory activity against several classes of enzymes, playing a crucial role in cellular signaling and disease progression.
Protein Kinases: This class of enzymes is a primary target for pyrazolo[1,5-a]pyrazine-based compounds.
RET Kinase: Substituted pyrazolo[1,5-a]pyrazine compounds have been identified as inhibitors of the RET (Rearranged during Transfection) kinase, a receptor tyrosine kinase. google.com Aberrant RET activity is linked to various cancers. google.com These inhibitors function by blocking the kinase activity, which in turn affects downstream signaling pathways like Ras-MAPK and PI3K-Akt/mTOR that are crucial for cell proliferation and survival. google.com
Phosphoinositide 3-kinase δ (PI3Kδ): A new library of inhibitors based on an indol-4-yl-pyrazolo[1,5-a]pyrimidine scaffold showed high selectivity and potency for the PI3Kδ isoform, with IC50 values in the low nanomolar range. mdpi.com For instance, compound CPL302253 was identified as a highly potent inhibitor with an IC50 of 2.8 nM. mdpi.comnih.gov
Cyclin-Dependent Kinases (CDKs): Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been investigated as dual inhibitors of CDK2 and Tropomyosin Receptor Kinase A (TRKA). nih.gov They are also explored as selective transcriptional CDK inhibitors, targeting CDK7, CDK9, CDK12, and CDK13. wipo.int
Other Kinases: The pyrazolo[1,5-a]pyrimidine scaffold has been a foundation for developing inhibitors for a wide array of other kinases, including Pim-1, researchgate.net Janus kinases (JAKs), google.com and Adaptor-Associated Kinase 1 (AAK1). biorxiv.org For example, a pyrazolo[1,5-a]pyrimidine derivative, RD-I-53 , was found to selectively inhibit VPS34 kinase and JAK1-JH2 pseudokinase with Kd values of 0.4µM and 0.5µM, respectively. byu.edu
Phosphodiesterase 2A (PDE2A): Pyrazolo[1,5-a]pyridine derivatives have been reported as inhibitors of PDE2A. tandfonline.com One particular compound demonstrated an IC50 value of 1.35 nM for PDE2 inhibitory activity. tandfonline.com PDE2 is a dual-specific enzyme that hydrolyzes both cAMP and cGMP and is a potential therapeutic target for central nervous system disorders. tandfonline.com
Thymidine (B127349) Phosphorylase (TP): Pyrazolo[1,5-a] google.comnih.govtriazine derivatives, which are structurally related to the pyrazolo[1,5-a]pyrazine core, have been synthesized and evaluated as inhibitors of thymidine phosphorylase. researchgate.netnih.gov TP is an enzyme that plays a role in tumor growth, angiogenesis, and metastasis. researchgate.netnih.gov One of the most potent compounds, bearing a para-substituted pentafluorosulfur group, exhibited an IC50 value of 0.04 μM, which was significantly more potent than the lead compound, 7-deazaxanthine. nih.gov Kinetic studies revealed this compound to be a non-competitive inhibitor, suggesting it binds to a site other than the substrate-binding site. nih.gov
Table 1: In Vitro Enzyme Inhibition by Pyrazolo[1,5-a]pyrazin-3-ol Analogs
| Compound/Scaffold | Target Enzyme | IC50/Kd Value | Notes |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrazine derivatives | RET Kinase | Not specified | Inhibit downstream Ras-MAPK and PI3K-Akt/mTOR pathways. google.com |
| CPL302253 (Pyrazolo[1,5-a]pyrimidine) | PI3Kδ | 2.8 nM | Highly potent and selective inhibitor. mdpi.comnih.gov |
| Pyrazolo[1,5-a]pyridine derivative | PDE2A | 1.35 nM | Shows good selectivity over other PDE isoforms. tandfonline.com |
| Pyrazolo[1,5-a] google.comnih.govtriazin-2-thioxo-4-one (Compound 17p) | Thymidine Phosphorylase | 0.04 µM | Non-competitive inhibitor. nih.gov |
| RD-I-53 (Pyrazolo[1,5-a]pyrimidine) | VPS34 Kinase | Kd = 0.4 µM | Selective inhibitor identified via KinomeScan. byu.edu |
| RD-I-53 (Pyrazolo[1,5-a]pyrimidine) | JAK1-JH2 Pseudokinase | Kd = 0.5 µM | Selective inhibitor identified via KinomeScan. byu.edu |
| Pyrazolo[3,4-b]pyridine derivative (Compound 19) | PIM-1 Kinase | 26 nM | Induces apoptosis in MCF-7 breast cancer cells. researchgate.net |
Receptor Binding Profiling and Affinity Determination
The interaction of pyrazolo[1,5-a]pyrazine-containing scaffolds with their target proteins has been characterized through various binding assays. These studies are essential for understanding the affinity and selectivity of these compounds.
A competitive binding inhibition assay, KinomeScan™, was used to screen a pyrazolo[1,5-a]pyrimidine derivative (RD-I-53) against a panel of 453 kinases. byu.edu This profiling revealed selective binding to VPS34 kinase and JAK1-JH2 pseudokinase with dissociation constants (Kd) of 0.4 µM and 0.5 µM, respectively. byu.edu
In another study, a pyrazolo[4,3-c]pyridine derivative was identified as an inhibitor of the PEX14–PEX5 protein-protein interaction in Trypanosoma species. acs.org This compound showed a dissociation constant (KD) of 163 μM in NMR chemical shift perturbation assays and disrupted the peptide-protein interaction with an EC50 of 265 μM in an AlphaScreen assay. acs.org
For a series of pyrazolo[1,5-a]pyrimidine-based macrocyclic inhibitors targeting AAK1, a structure-guided activity relationship study was conducted to establish the SAR, focusing on introducing different derivatives to enhance binding affinity. biorxiv.org Similarly, a scaffold-hopping strategy led to the identification of a pyrazolo[1,5-a]pyrimidine derivative with a Kd value of less than 1 μM for Cyclin G Associated Kinase (GAK). kuleuven.be
Elucidation of Molecular Mechanisms of Action
The therapeutic potential of pyrazolo[1,5-a]pyrazine-containing compounds often stems from their ability to modulate fundamental cellular processes such as cell cycle progression and apoptosis.
Cell Cycle Arrest: Several derivatives have been shown to induce cell cycle arrest in cancer cell lines.
Anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates caused G2/M phase cell cycle arrest in IMR-32 neuroblastoma cells. nih.gov
Novel pyrazolo[1,5-a]pyrimidine derivatives also induced G2/M arrest in various cancer cell lines. mdpi.com
In contrast, other pyrazolo[1,5-a]pyrimidine derivatives were found to cause a significant arrest in the G0-G1 phase of the cell cycle in RFX 393 cells. nih.gov
A pyrazolo[3,4-b]pyridine derivative, compound 19, induced cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. researchgate.net
Apoptosis: Induction of programmed cell death, or apoptosis, is a key mechanism for the anti-cancer activity of these compounds.
Derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one have been shown to induce apoptosis in a dose-dependent manner in lung cancer cell lines.
Anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates activate the p53 signaling pathway, leading to an increase in the expression of pro-apoptotic genes like Bax and caspases, and a decrease in anti-apoptotic proteins like Bcl2, ultimately triggering apoptosis. nih.gov
The pyrazolo[3,4-b]pyridine derivative, compound 19, was found to induce apoptosis by increasing the expression of pro-apoptotic genes and inhibiting anti-apoptotic genes. researchgate.net
Similarly, pyrazolo[1,5-a]pyrimidine derivatives 6s and 6t were shown to significantly induce both early and late apoptosis in RFX 393 cells. nih.gov
Signaling Pathways: The biological effects of these compounds are mediated through their influence on critical intracellular signaling pathways.
Inhibition of RET kinase by pyrazolo[1,5-a]pyrazine compounds directly impacts downstream pathways, including the Ras-MAPK and PI3K-Akt/mTOR signaling cascades, which are fundamental for cell growth and survival. google.com
In neuroblastoma cells, anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates activate the p53 pathway by promoting its phosphorylation and downregulating key oncogenic proteins such as MYCN and Mdm2. nih.gov They also lead to a decrease in survival proteins like Akt1. nih.gov
Table 2: Molecular Mechanisms of this compound Analogs
| Compound/Scaffold | Cell Line | Mechanism of Action | Affected Pathway |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrazin-4(5H)-one derivative | A549, H322 (Lung Cancer) | Induces cell cycle arrest and apoptosis. | Not specified |
| Anthranilamide-pyrazolo[1,5-a]pyrimidine conjugate | IMR-32 (Neuroblastoma) | G2/M cell cycle arrest, apoptosis. nih.gov | p53 signaling, Akt1, MYCN downregulation. nih.gov |
| Pyrazolo[1,5-a]pyrimidine derivative | Multiple cancer lines | G2/M cell cycle arrest, apoptosis. mdpi.com | Not specified |
| Pyrazolo[1,5-a]pyrimidine derivative | RFX 393 | G0/G1 cell cycle arrest, apoptosis. nih.gov | Not specified |
| Pyrazolo[3,4-b]pyridine derivative (Compound 19) | MCF-7 (Breast Cancer) | G2/M cell cycle arrest, apoptosis. researchgate.net | Not specified |
Cellular Target Identification and Validation
Identifying and validating the specific cellular targets of pyrazolo[1,5-a]pyrazine-containing scaffolds is crucial for understanding their mechanism of action and for the development of selective therapeutics. A scaffold-hopping strategy, which involves modifying the core chemical structure, has been employed to identify novel scaffolds with affinity for specific targets like Cyclin G Associated Kinase (GAK). kuleuven.be This approach led to the identification of a pyrazolo[1,5-a]pyrimidine scaffold as a viable starting point for developing GAK inhibitors. kuleuven.be
Target validation studies using in vivo cancer models have shown that inhibiting the expression of certain target kinases can block tumor growth. google.com For instance, the development of macrocyclic pyrazolo[1,5-a]pyrimidine inhibitors of AAK1 involved testing their cellular activity by observing the phosphorylation of the AP-2 complex, a downstream target. biorxiv.org Furthermore, resistance studies in Mycobacterium tuberculosis identified a specific FAD-dependent hydroxylase (Rv1751) as the enzyme responsible for conferring resistance to pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives by metabolizing the compounds. researchgate.net This finding helps to elucidate the mechanism of action and potential resistance pathways. researchgate.net
Interaction with Biological Macromolecules
The biological activity of pyrazolo[1,5-a]pyrazine-based compounds is fundamentally dependent on their interaction with biological macromolecules, primarily proteins.
Proteins: The interaction of pyrazolopyrimidine derivatives with proteins, particularly kinases, has been extensively studied. These interactions are typically non-covalent. nih.gov Analysis of crystal structures from the Protein Data Bank reveals that aromatic π-π stacking interactions are present in approximately 91% of pyrazolopyrimidine-protein complexes, while hydrogen bonds and other polar contacts are found in about 73% of structures. nih.gov For example, the design of dual CDK2/TRKA inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold aimed to preserve hydrogen bonding interactions with key amino acid residues (Leu83 of CDK2 and Met592 of TRKA) in the respective active sites. nih.gov Similarly, docking studies of PI3Kδ inhibitors showed a crucial hydrogen bond between the morpholine (B109124) oxygen of the pyrazolo[1,5-a]pyrimidine derivative and the amino acid Val-828 in the hinge region of the enzyme's active site. nih.gov
Nucleic Acids: While the primary targets identified for this scaffold are proteins, the ability of heterocyclic compounds to interact with DNA is a known mechanism for some anti-cancer agents. For instance, some pyridine (B92270) derivatives exert cytotoxic effects via DNA intercalation. researchgate.net However, specific studies detailing the direct interaction of this compound scaffolds with nucleic acids are less common compared to the extensive research on their protein interactions.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pyrazolo 1,5 a Pyrazin 3 Ol Derivatives
Systematic Core and Substituent Modifications
Systematic modification of the pyrazolo[1,5-a]pyrimidine (B1248293) core is a key strategy for exploring and optimizing biological activity. The versatility of its synthesis allows for diverse substituents to be introduced across the pyrazole (B372694) and pyrimidine (B1678525) rings. mdpi.com
Key positions for modification and their observed impact on activity include:
Position 3: SAR investigations into kinase inhibitors have shown that incorporating small hydrophobic groups at this position can significantly enhance binding to the ATP pockets of kinases, leading to more potent inhibition. nih.gov For instance, in a series of Tropomyosin receptor kinase (Trk) inhibitors, the introduction of an amide bond of picolinamide (B142947) at the third position markedly improved activity. mdpi.comnih.gov Conversely, replacing a COOEt group with a cyano (CN) group at position 3 resulted in a notable increase in inhibitory activity against CDK2 and TRKA kinases. nih.gov
Position 5: This position is critical for selectivity and potency. In the context of FLT3-ITD inhibitors, optimization of substituents at position 5 led to the discovery of potent derivatives with IC50 values in the sub-nanomolar range. nih.govresearchgate.net For PI3Kδ inhibitors, introducing indole (B1671886) derivatives at the C(5) position was found to be a promising strategy for enhancing selectivity. semanticscholar.orgnih.govmdpi.com Studies have also shown that electron-withdrawing substituents at position 5 generally improve antibacterial potency. nih.gov
Position 7: Modifications at this position often influence interactions within the hinge region of kinases. For PI3Kδ inhibitors, a morpholine (B109124) ring at position 7 is considered crucial for forming a critical hydrogen bond with the Val-828 residue in the enzyme's hinge region. nih.govsemanticscholar.org The electronic properties of aromatic amines substituted at the C7 position can also dictate the reaction conditions needed for their synthesis and influence final activity. nih.gov
The following table summarizes the impact of various substitutions on the activity of pyrazolo[1,5-a]pyrimidine derivatives against different targets.
| Target | Position Modified | Substituent Type | Effect on Activity | Reference |
| Kinases (general) | 3 | Small hydrophobic groups | Enhanced ATP pocket binding | nih.gov |
| TrkA Kinase | 3 | Picolinamide (amide bond) | Significant enhancement | mdpi.comnih.gov |
| CDK2/TRKA Kinases | 3 | Cyano group (vs. COOEt) | Remarkable increase | nih.gov |
| FLT3-ITD | 5 | Various heterocyclic moieties | Potent inhibition (sub-nM IC50) | nih.gov |
| PI3Kδ | 5 | Indole derivatives | Improved selectivity | semanticscholar.org |
| Bacteria | 5 | Electron-withdrawing groups | Improved potency | nih.gov |
| PI3Kδ | 7 | Morpholine | Crucial for hinge binding | nih.govsemanticscholar.org |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org For pyrazolo[1,5-a]pyrimidine derivatives, QSAR models have been developed to predict inhibitory activity against various targets, such as Checkpoint kinase 1 (Chk1). researchgate.net
One study on Chk1 inhibitors utilized both Support Vector Machine (SVM) and a combination of Particle Swarm Optimization with SVM (PSO-SVM) to construct QSAR models. The models were built using molecular descriptors that quantify various physicochemical properties of the molecules. The performance of the PSO-SVM model was found to be superior to the standard SVM model, indicating its potential as a promising method for QSAR studies. researchgate.net
While specific QSPR models for Pyrazolo[1,5-a]pyrazin-3-ol were not found, the principles are widely applied. QSPR correlates structural features with physicochemical properties like solubility, lipophilicity, and metabolic stability. For pyrazolo[1,5-a]pyrimidine derivatives, descriptors related to topology, electronic distribution (e.g., partial charges), and hydrophobicity are often used to build predictive models for ADME (Absorption, Distribution, Metabolism, and Excretion) properties. johnshopkins.edu
A hypothetical QSAR model summary is presented below to illustrate the typical statistical parameters used to validate such models.
| Model Type | Target | Statistical Parameter | Value | Interpretation | Reference |
| PSO-SVM | Chk1 | RMSE (Training Set) | 0.0886 | Low error in fitting the model to the training data. | researchgate.net |
| PSO-SVM | Chk1 | RMSE (Test Set) | 0.1803 | Good predictive power on an external set of compounds. | researchgate.net |
| SVM | Chk1 | RMSE (Training Set) | 0.2185 | Higher error compared to the PSO-SVM model. | researchgate.net |
| SVM | Chk1 | RMSE (Test Set) | 0.4023 | Lower predictive power compared to the PSO-SVM model. | researchgate.net |
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a powerful ligand-based design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. This approach is particularly useful when the 3D structure of the biological target is unknown.
For pyrazolo[1,5-a]pyrimidine derivatives, pharmacophore models have been successfully used to identify novel inhibitors. In one study targeting the InhA enzyme, an essential component in mycolic acid synthesis, a pharmacophore model was generated from known inhibitors. nih.gov This model, consisting of features like hydrogen bond acceptors, donors, and hydrophobic regions, was then used as a 3D query to screen large chemical databases (such as the ZINC database). This virtual screening process identified novel pyrazolo[1,5-a]pyrimidine analogues as potential hits, which were subsequently synthesized and confirmed as inhibitors. nih.gov
Similarly, SAR studies on antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones helped identify the key features of the pharmacophore, leading to substantial improvements in activity. nih.govdundee.ac.uksemanticscholar.org These models guide the design of new molecules by ensuring they possess the correct spatial arrangement of functional groups to interact effectively with the target.
Influence of Substituent Electronic and Steric Effects on Biological Activity and Selectivity
The biological activity and selectivity of pyrazolo[1,5-a]pyrimidine derivatives are significantly influenced by the electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of their substituents. nih.gov
Electronic Effects: The introduction of electron-withdrawing groups, such as halogens or nitro groups, can alter the electron density of the heterocyclic core, which can impact binding interactions like hydrogen bonding or π–π stacking. For example, studies have shown that placing electron-withdrawing substituents at position 5 can enhance antibacterial activity. nih.gov In another context, the synthesis of 7-(N-arylamino)pyrazolo[1,5-a]pyrimidines required different reaction conditions depending on whether the aromatic amine substituent contained electron-donating or electron-withdrawing groups, highlighting the impact of electronics on chemical reactivity and, by extension, on the ease of generating diverse analogues. nih.gov
Steric Effects: The size and bulk of substituents are critical for fitting into the binding pocket of a target protein. For PI3Kδ inhibitors, steric hindrance in the tryptophan shelf region of the enzyme is a key determinant of selectivity over other PI3K isoforms. nih.govsemanticscholar.org The design of inhibitors often involves optimizing substituents to maximize favorable contacts while avoiding steric clashes. For instance, replacing a larger group with a smaller, more optimal one like a pyrazole was used to minimize steric conflicts and improve molecular orientation in Trk inhibitors. mdpi.com Similarly, studies on GPR119 agonists revealed that only small substituents like methyl and halogen groups were tolerated at positions 2 and 6, whereas larger groups led to a loss of activity. researchgate.net
Computational Approaches for Rational Design and Lead Optimization
Computational chemistry provides a suite of powerful tools for the rational design and optimization of drug candidates, saving time and resources compared to traditional synthesis and screening alone. For pyrazolo[1,5-a]pyrimidine derivatives, these approaches have been widely applied. semanticscholar.orgnih.gov
Molecular Docking: This is one of the most common techniques used to predict the binding orientation and affinity of a small molecule to its protein target. ekb.eg Docking studies have been instrumental in understanding the SAR of pyrazolo[1,5-a]pyrimidine inhibitors. For example, docking simulations of CDK2/TRKA inhibitors revealed that they adopt binding modes similar to known lead compounds, forming crucial hydrogen bonds with hinge region residues like Met592 (in TRKA). mdpi.comnih.govmdpi.com Similarly, docking of PI3Kδ inhibitors showed how an indole group at the C(5) position could form an additional hydrogen bond with Asp-787 in the affinity pocket, explaining its role in enhancing selectivity. mdpi.com
Virtual Screening: As mentioned in the pharmacophore section, computational models can be used to screen vast libraries of virtual compounds to identify those with a high probability of being active. This approach has been used to identify novel pyrazolo[1,5-a]pyrimidine scaffolds as potential inhibitors for various targets. nih.gov
ADME/Toxicity Prediction: In silico models are frequently used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of designed compounds. johnshopkins.edu These predictions help prioritize candidates with better drug-like properties for synthesis, filtering out those likely to fail later in development due to poor pharmacokinetics or toxicity. tpcj.orgekb.eg
These computational methods, often used in concert, provide deep insights into molecular interactions and guide the iterative process of lead optimization, leading to the development of more potent and selective drug candidates. mdpi.com
Synthetic Applications and Functional Materials Development Featuring the Pyrazolo 1,5 a Pyrazin 3 Ol Core
Use as Building Blocks in Complex Molecule Synthesis
While direct examples of Pyrazolo[1,5-a]pyrazin-3-ol as a building block are scarce, related derivatives of the core scaffold have been utilized in the synthesis of more complex heterocyclic systems. For instance, 4-chloropyrazolo[1,5-a]pyrazines have served as precursors for pyrazolo[1,5-a]pyrazin-4-ylacetonitriles. These acetonitrile (B52724) derivatives were subsequently used as key intermediates to construct a new, more complex pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system through an annulation reaction involving the addition of a pyridine (B92270) ring. enamine.net
In a different context, various pyrazolo[1,5-a]pyrazine (B3255129) derivatives have been the subject of patent literature, focusing on their application in medicinal chemistry. google.com For example, compounds like 4-hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid have been synthesized as part of research into Janus kinase (JAKS) family inhibitors. google.com The synthesis of these more complex molecules relies on building upon the foundational pyrazolo[1,5-a]pyrazine core, demonstrating its utility as a structural scaffold.
Integration into Optoelectronic and Luminescent Materials
There is no specific information available in the search results regarding the integration of this compound or its derivatives into optoelectronic and luminescent materials.
Applications in Sensing and Probe Development
There is no specific information available in the search results regarding the application of this compound or its derivatives in sensing and probe development.
Catalytic Applications of this compound Derivatives
There is no specific information available in the search results regarding the catalytic applications of this compound or its derivatives.
Future Directions and Emerging Research Avenues for Pyrazolo 1,5 a Pyrazin 3 Ol
Development of Novel and Efficient Synthetic Methodologies
The creation of diverse Pyrazolo[1,5-a]pyrazin-3-ol derivatives is fundamental to exploring their structure-activity relationships. nih.gov Current research is focused on developing innovative and efficient synthetic strategies that offer advantages over traditional methods. These include one-pot multicomponent reactions, the use of environmentally friendly techniques, and methods that allow for the precise placement of different chemical groups on the core structure.
Recent advancements have highlighted several promising approaches:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves yields. For example, microwave irradiation has been successfully used in the one-step, solvent-free synthesis of substituted Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. Another study demonstrated the use of microwave-assisted synthesis for producing 3,6-disubstituted and 3-substituted pyrazolo[1,5-a]pyrimidines in just one hour with good to excellent yields. byu.edu
Ultrasound Irradiation: As a green chemistry approach, ultrasound has been employed to promote the synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines in aqueous ethanol (B145695), offering high yields and environmental benefits. bme.hueurjchem.com
Catalyst-Driven Reactions: The use of catalysts like copper and palladium is enabling more complex and specific chemical transformations. For instance, a copper-catalyzed Ullmann-type coupling has been developed for the rapid synthesis of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have also been instrumental in creating a variety of derivatives. rsc.orgnih.govacs.org
Novel Cyclization Strategies: Researchers are continuously exploring new ways to construct the core pyrazolo[1,5-a]pyrimidine (B1248293) ring system. These include one-pot cyclization methods and reactions involving different starting materials like acetylenic esters to generate novel derivatives. nih.govbme.hu
| Synthetic Methodology | Key Features | Representative Starting Materials | Catalyst/Conditions | Reported Advantages |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid, often solvent-free | Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate and amines | Microwave irradiation | Reduced reaction times, improved yields |
| Ultrasound Irradiation | Environmentally friendly | Aminopyrazoles and formylated active proton compounds | KHSO4 in aqueous ethanol | High yields, milder conditions bme.hueurjchem.com |
| Copper-Catalyzed Amination | Efficient C-N bond formation | 5-Amino-3-bromopyrazolo[1,5-a]pyrimidine precursors and various amines | CuI and a carbazole-based ligand | Short reaction times, excellent yields, broad substrate scope nih.gov |
| Palladium-Catalyzed Cross-Coupling | Versatile C-C and C-N bond formation | Halogenated pyrazolo[1,5-a]pyrimidines and boronic acids or amines | Palladium catalysts (e.g., Pd(OAc)2) with ligands (e.g., BINAP) | Access to a wide range of derivatives nih.govacs.org |
Exploration of Untapped Biological Targets and Mechanistic Insights
While the anticancer properties of this compound derivatives have been a primary focus, there is a growing interest in exploring their potential against a wider range of biological targets. Understanding the precise mechanisms by which these compounds exert their effects is crucial for developing more potent and selective drugs.
Future research in this area will likely concentrate on:
Kinase Inhibition: Many pyrazolo[1,5-a]pyrimidine derivatives have shown activity as kinase inhibitors, which are important targets in cancer therapy. nih.govrsc.org Further studies are needed to identify novel kinase targets and to understand how these compounds interact with the kinase active site. For example, derivatives have been identified as potent inhibitors of Pim-1 and Flt-3 kinases. nih.gov
Novel Therapeutic Areas: Beyond cancer, these compounds have potential applications in treating inflammatory diseases, viral infections, and other conditions. evitachem.com Investigating their activity against targets relevant to these diseases could open up new therapeutic avenues.
Mechanism of Action Studies: Elucidating the detailed molecular mechanisms of action is a critical next step. This includes identifying the specific binding sites on target proteins, understanding how the compounds modulate signaling pathways, and investigating their effects on cellular processes like apoptosis and autophagy. For instance, some derivatives have been shown to induce apoptosis in cancer cells.
| Biological Target Class | Specific Examples | Therapeutic Potential | Key Research Focus |
|---|---|---|---|
| Protein Kinases | Pim-1, Flt-3, CDK2, TRKA nih.govmdpi.com | Cancer, inflammatory disorders | Identifying novel kinase targets and understanding binding interactions. |
| Enzymes in Pathogen Replication | Viral proteases, bacterial enzymes | Antiviral, antibacterial therapies | Screening against a broad range of pathogens. |
| Receptors and Ion Channels | GPCRs, ion channels involved in CNS disorders | Neurological and psychiatric conditions | Exploring activity in models of CNS diseases. |
Advanced Computational Tools for Predictive Modeling and Design
Computational chemistry is playing an increasingly important role in drug discovery. By using computer models, researchers can predict the properties of molecules before they are synthesized, saving time and resources.
For this compound research, advanced computational tools can be applied to:
Virtual Screening: Large libraries of virtual compounds can be screened against the three-dimensional structure of a biological target to identify potential hits. byu.edu
Structure-Activity Relationship (SAR) Studies: Computational models can help to understand how changes in the chemical structure of a molecule affect its biological activity. rsc.org This information can then be used to design more potent and selective compounds.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial for their development. rsc.org Computational models can provide early indications of potential liabilities, allowing for the design of molecules with better drug-like properties.
Molecular Docking: This technique predicts the preferred orientation of a molecule when it binds to a target protein. rsc.org It provides valuable insights into the binding mode and can guide the design of new derivatives with improved affinity.
Integration of this compound into Multifunctional Systems
The versatility of the this compound scaffold makes it an attractive component for inclusion in more complex molecular systems. This could lead to the development of novel diagnostics, drug delivery systems, and materials with unique properties.
Potential areas of exploration include:
Fluorescent Probes: The photophysical properties of some pyrazolo[1,5-a]pyrimidine derivatives suggest their potential use as fluorescent probes for imaging biological processes. mdpi.com
Drug Conjugates: Attaching the this compound scaffold to other molecules, such as targeting ligands or other therapeutic agents, could lead to the development of combination therapies or targeted drug delivery systems.
Functional Materials: The unique electronic and structural features of these compounds could be exploited in the development of new materials for applications in electronics or optics. evitachem.com
Challenges and Opportunities in this compound Research
Despite the significant promise of this compound and its derivatives, several challenges remain. Overcoming these hurdles will be key to translating the potential of this scaffold into clinical applications.
Key challenges and opportunities include:
Selectivity: Achieving selectivity for a specific biological target is a major challenge in drug discovery. rsc.org While some selective inhibitors have been developed, further optimization is needed to minimize off-target effects.
Drug Resistance: The development of resistance to anticancer drugs is a significant clinical problem. rsc.org Designing new derivatives that can overcome known resistance mechanisms is a critical area of research.
Bioavailability: The ability of a drug to reach its target in the body is a key determinant of its efficacy. rsc.org Improving the bioavailability of this compound derivatives through chemical modification is an important goal.
Toxicity: Ensuring the safety of new drug candidates is paramount. rsc.org Early assessment of potential toxicity is essential to guide the selection of the most promising compounds for further development.
The continued exploration of the chemical space around the this compound scaffold, coupled with a deeper understanding of its biological interactions, holds immense potential for the discovery of new and effective therapeutic agents.
Conclusion
Summary of Key Academic Advancements in Pyrazolo[1,5-a]pyrazin-3-ol Research
Research into pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds to which this compound belongs, has seen significant advancements in synthetic methodologies and the exploration of their biological activities. nih.gov Scientists have developed a variety of strategies to synthesize the pyrazolo[1,5-a]pyrimidine (B1248293) core, including cyclization, condensation, and three-component reactions. mtu.edursc.org Modern techniques such as microwave-assisted synthesis and green chemistry approaches have also been employed to improve reaction efficiency and environmental friendliness. mtu.edursc.org
A key area of progress lies in the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. mdpi.comresearchgate.net Techniques like palladium-catalyzed cross-coupling and click chemistry have allowed for the introduction of diverse functional groups, leading to a wide range of derivatives with enhanced structural diversity and biological activity. mtu.edursc.org For instance, a one-pot cyclization method has been developed to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov
From a medicinal chemistry perspective, pyrazolo[1,5-a]pyrimidines are recognized as a "privileged scaffold" due to their wide spectrum of biological activities. nih.govencyclopedia.pub They have shown potential as anticancer, antiviral, anti-inflammatory, and kinase inhibitory agents. nih.gov Specifically, they have been investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy. mtu.edursc.org Structure-activity relationship (SAR) studies have been instrumental in understanding how the substitution patterns on the pyrazolo[1,5-a]pyrimidine ring influence their pharmacological properties. mtu.edursc.org
Broader Implications for Heterocyclic Chemistry and Chemical Biology
The study of this compound and its parent scaffold, pyrazolo[1,5-a]pyrimidine, has significant implications for the broader fields of heterocyclic chemistry and chemical biology. The development of diverse synthetic routes to this fused heterocyclic system contributes valuable tools and strategies to the synthetic organic chemist's toolkit for constructing complex molecular architectures. nih.gov The exploration of various reaction conditions and catalysts, such as microwave irradiation to control regioselectivity, expands the fundamental understanding of reaction mechanisms in heterocyclic chemistry. nih.gov
In chemical biology, the pyrazolo[1,5-a]pyrimidine core serves as a versatile scaffold for the design of new therapeutic agents. nih.govmdpi.com Its ability to act as a bioisostere for naturally occurring purines makes it a valuable template for designing enzyme inhibitors. rsc.orgbyu.edu The investigation of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of protein kinases has provided crucial insights into cellular signaling pathways and has the potential to lead to the development of new targeted therapies for diseases like cancer. mtu.edursc.orgnih.gov Furthermore, the study of their photophysical properties opens up possibilities for their use as fluorescent probes and in materials science. nih.gov The ongoing research in this area highlights the importance of fused heterocyclic systems in drug discovery and the development of new chemical tools to probe biological processes. mtu.edursc.org
Q & A
Q. What are the common synthetic strategies for Pyrazolo[1,5-a]pyrazin-3-ol derivatives?
this compound derivatives are typically synthesized via cyclocondensation reactions. A widely used method involves reacting 3-aminopyrazoles with β-dicarbonyl compounds or α,β-unsaturated systems under conventional heating or microwave-assisted conditions . For example:
- Water-mediated synthesis : A green approach using Cs₂CO₃, CuI, and H₂O at 100°C under nitrogen achieves regioselective formation with reduced environmental impact .
- Ultrasound-assisted synthesis : KHSO₄-catalyzed reactions under ultrasonic irradiation improve yields (up to 90%) and reduce reaction time (30–60 minutes) .
Q. How is NMR spectroscopy utilized in characterizing this compound derivatives?
NMR is critical for structural confirmation. Key strategies include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., NH at δ 8–10 ppm) and carbonyl carbons (δ 160–170 ppm) .
- HMBC experiments : Resolve regiochemistry ambiguities by correlating ¹H signals with quaternary carbons (e.g., distinguishing C-5 vs. C-7 substitution) .
- 15N-labeled studies : Confirm nitrogen connectivity in complex derivatives .
Q. What methods evaluate the antimicrobial activity of this compound compounds?
Standard protocols include:
- Agar dilution assays : Measure minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics : Assess bactericidal/fungicidal activity over 24 hours .
- Structure-activity relationship (SAR) : Modify substituents (e.g., thiazol-2-yldiazenyl) to enhance potency .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?
Regioselectivity depends on the electrophile and reaction conditions:
- Electron-deficient systems : α,β-unsaturated nitriles favor C-5 substitution .
- Catalytic control : KHSO₄ under ultrasound irradiation directs formation of 8,8-dimethyl dihydroquinazolinones .
- X-ray crystallography : Resolves ambiguous structures when spectral data is inconclusive (e.g., triclinic crystal system for 6a) .
Q. What computational approaches predict the biological activity of this compound derivatives?
- DFT calculations : Optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps) .
- Molecular docking : Screen derivatives against target proteins (e.g., Pim-1 kinase, CDK2) to prioritize synthesis .
- QSAR models : Correlate substituent parameters (e.g., logP, polar surface area) with bioactivity .
Q. How to resolve contradictions in spectral data for structural elucidation?
Conflicting spectral interpretations require advanced techniques:
- X-ray crystallography : Provides unambiguous proof of regiochemistry (e.g., C-3 vs. C-5 substitution in pyrazoloquinazolines) .
- HRMS and elemental analysis : Validate molecular formulas (e.g., C₁₃H₁₁N₅O with 0.3 ppm mass error) .
- Comparative synthesis : Replicate literature routes (e.g., Zaleplon analogs) to verify spectral assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
